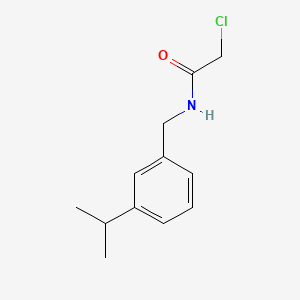

2-Chloro-N-(3-isopropylbenzyl)acetamide

Description

Overview of Chloroacetamide Class Chemistry and its Academic Significance

The chloroacetamide class of organic compounds, characterized by a chloroacetyl group attached to a nitrogen atom, holds significant academic and industrial importance. wikipedia.organshulchemicals.com These compounds are derivatives of acetamide (B32628) where one of the alpha-carbon's hydrogen atoms is substituted by a chlorine atom. wikipedia.org Their general structure is ClCH₂C(O)NR₂. The presence of the electrophilic carbon atom adjacent to the chlorine and the carbonyl group makes them reactive and versatile intermediates in organic synthesis. anshulchemicals.com

Academically, chloroacetamides are studied for their utility in synthesizing a wide range of more complex molecules, including pharmaceuticals and pesticides. anshulchemicals.comijpsr.info They serve as key building blocks in reactions where the chlorine atom acts as a good leaving group, facilitating nucleophilic substitution. Research into this class often focuses on developing new synthetic methodologies and exploring their potential as bioactive agents. ijpsr.info Chloroacetamides are well-documented for their biological activities, which include herbicidal and antimicrobial properties. wikipedia.orgijpsr.infocapes.gov.br The herbicidal action of chloroacetamides is linked to their ability to inhibit early seedling growth in susceptible plant species. capes.gov.br Their role as intermediates and bioactive molecules ensures their continued relevance in medicinal chemistry and agrochemical research. ijpsr.infonih.gov

Structural Characteristics and Chemical Importance of N-Substituted Acetamides

N-substituted acetamides are amides in which one or both hydrogen atoms on the nitrogen are replaced by other organic groups, such as alkyl or aryl substituents. solubilityofthings.com The structure and properties of these compounds are heavily influenced by the nature of these substituents and the inherent characteristics of the amide functional group itself. solubilityofthings.comyoutube.com

The amide group features a nitrogen atom bonded to a carbonyl carbon. This arrangement allows for resonance, where the lone pair of electrons on the nitrogen delocalizes into the carbonyl group. youtube.com This delocalization results in a partial double bond character between the carbon and nitrogen, restricting rotation and making the amide group planar. It also explains why amides are generally neutral, unlike amines which are basic. youtube.com

The physical properties of N-substituted acetamides, such as boiling point and solubility, are dictated by intermolecular forces, particularly hydrogen bonding. solubilityofthings.comlumenlearning.com

Primary amides (RCONH₂) have two N-H bonds and can act as both hydrogen bond donors and acceptors, leading to strong intermolecular attractions and high boiling points. youtube.comlumenlearning.com

Secondary amides (RCONHR') , like 2-Chloro-N-(3-isopropylbenzyl)acetamide, have one N-H bond and can also form significant hydrogen bonds. solubilityofthings.com

Tertiary amides (RCONR'R'') lack N-H bonds and cannot act as hydrogen bond donors, resulting in lower boiling points compared to primary and secondary amides of similar molecular weight. youtube.com

The chemical importance of N-substituted acetamides lies in their stability and their presence in a vast array of biologically active molecules, including peptides and pharmaceuticals. The specific substituents on the nitrogen atom can be tailored to modify a molecule's lipophilicity, steric profile, and biological activity, making them a key focus in drug design and the development of other specialized chemicals. researchgate.netmdpi.com

Research Context and Specific Objectives for this compound

Research on specific N-substituted chloroacetamides like this compound is driven by the broader search for new chemical entities with valuable biological activities. ijpsr.info The synthesis of novel derivatives within this class allows for the systematic exploration of structure-activity relationships (SAR). By modifying the N-benzyl substituent—in this case, with an isopropyl group at the meta position—scientists aim to fine-tune the compound's physicochemical properties, such as lipophilicity and molecular shape. mdpi.com These modifications can influence how the molecule interacts with biological targets, potentially enhancing its efficacy or altering its spectrum of activity. mdpi.com

The specific objectives for investigating this compound can be inferred from studies on analogous compounds:

Synthesis and Characterization: To develop an efficient synthesis protocol, typically by reacting chloroacetyl chloride with 3-isopropylbenzylamine (B155727), and to fully characterize the resulting compound's structure and properties using techniques like NMR and mass spectrometry. ijpsr.infoneliti.com

Biological Screening: To evaluate the compound for a range of potential biological activities. Given the known properties of the chloroacetamide class, this would primarily include screening for herbicidal, antifungal, and antibacterial efficacy. ijpsr.infoneliti.comneliti.com

Structure-Activity Relationship (SAR) Analysis: To compare the biological activity of this compound with other N-substituted chloroacetamides to understand how the size and position of the isopropyl group on the benzyl (B1604629) ring affect its biological profile. researchgate.net This contributes to a more rational design of future bioactive compounds.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2869187-85-7 |

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.72 g/mol |

| Hazard | Irritant |

Data sourced from Matrix Scientific. matrixscientific.com

Detailed Research Findings

While specific published research focusing exclusively on this compound is limited, extensive studies on structurally similar N-substituted chloroacetamides provide a clear framework for its likely synthesis and potential biological activities.

Synthesis

The synthesis of N-substituted chloroacetamides is typically achieved through a well-established acylation reaction. ijpsr.info The most common method involves the reaction of a primary or secondary amine with chloroacetyl chloride. In the case of this compound, the synthesis would proceed by reacting 3-isopropylbenzylamine with chloroacetyl chloride.

The reaction is generally carried out in an appropriate solvent and often in the presence of a base (like potassium carbonate or triethylamine) to neutralize the hydrochloric acid byproduct that is formed. ijpsr.infoprepchem.com The final product is then isolated and purified using standard laboratory techniques such as extraction, filtration, and recrystallization. prepchem.comorgsyn.org The structure of the synthesized compound is confirmed using spectroscopic methods, including infrared (IR) spectroscopy to identify the characteristic amide C=O and N-H stretches, and nuclear magnetic resonance (NMR) spectroscopy to confirm the arrangement of protons and carbons in the structure. neliti.comneliti.com

Potential Biological Activity

The chloroacetamide functional group is a known toxophore, meaning it is often responsible for the biological activity of the molecules that contain it. Research on a wide variety of N-substituted chloroacetamides has demonstrated significant antimicrobial and herbicidal properties.

Antibacterial and Antifungal Activity: Numerous studies have shown that N-substituted chloroacetamide derivatives exhibit activity against various strains of bacteria and fungi. ijpsr.info For instance, compounds like 2-chloro-N-(3-hydroxyphenyl)acetamide have shown appreciable activity against both Gram-positive and Gram-negative bacteria. neliti.comneliti.com The biological action is believed to involve the alkylation of sulfhydryl groups in essential enzymes or proteins within the microbial cells, leading to disruption of cellular function. nih.gov It is therefore highly probable that this compound would be screened for similar antimicrobial properties.

Herbicidal Activity: The chloroacetamide class is famous for its use in agriculture as pre-emergence herbicides. capes.gov.br Compounds like propachlor (B1678252) (2-chloro-N-isopropyl-N-phenylacetamide) function by inhibiting the synthesis of very-long-chain fatty acids in susceptible weeds, which is crucial for early seedling development. capes.gov.brnih.gov The specific N-substituents on the chloroacetamide structure play a critical role in determining the compound's selectivity and efficacy. mdpi.com The N-(3-isopropylbenzyl) group in the title compound would be expected to confer a high degree of lipophilicity, which could enhance its ability to penetrate plant tissues and interact with its molecular target. mdpi.com Therefore, a primary focus of research on this compound would be to assess its potential as a novel herbicidal agent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(3-propan-2-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9(2)11-5-3-4-10(6-11)8-14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFLFFLZCUMLRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies for 2 Chloro N 3 Isopropylbenzyl Acetamide

Chloroacetylation Approaches

Chloroacetylation represents the most direct and common method for the preparation of 2-Chloro-N-(3-isopropylbenzyl)acetamide. This method involves the formation of an amide bond between an amine and a chloroacetylating agent.

The standard synthesis of this compound involves the reaction of 3-isopropylbenzylamine (B155727) with chloroacetyl chloride. researchgate.netekb.eg In this nucleophilic acyl substitution reaction, the nitrogen atom of the 3-isopropylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton from the amine nitrogen results in the formation of the stable amide product. This reaction is analogous to the synthesis of other N-substituted 2-chloroacetamides where various aliphatic and aromatic amines are treated with chloroacetyl chloride. ijpsr.info The chemical reactivity of the resulting N-aryl 2-chloroacetamides is often attributed to the easy replacement of the chlorine atom by other nucleophiles. researchgate.net

Reaction Scheme: Synthesis of this compound(3-Isopropylbenzylamine reacts with Chloroacetyl Chloride to yield this compound and Hydrochloric Acid)

The efficiency and yield of the chloroacetylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the molar ratio of the reactants.

Studies on similar chloroacetylation reactions have explored various solvents, including tetrahydrofuran, acetonitrile (B52724), and dichloromethane (B109758). neliti.comub.eduerciyes.edu.tr The reaction is typically conducted with stirring for several hours at temperatures ranging from 0°C to room temperature to control the exothermic nature of the reaction and minimize side-product formation. neliti.comerciyes.edu.tr For instance, adding chloroacetyl chloride dropwise to a cooled solution (0-5°C) of the amine and a base is a common practice. researchgate.net

Regarding stoichiometry, a molar ratio of approximately 1:1 for the amine and chloroacetyl chloride is generally effective. neliti.com However, a slight excess of the chloroacetyl chloride is sometimes used to ensure the complete conversion of the amine. ub.edu

The reaction between 3-isopropylbenzylamine and chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is crucial to act as an acid scavenger, neutralizing the HCl as it is formed. researchgate.net

Commonly used bases for this purpose include tertiary amines like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃). researchgate.netneliti.com Triethylamine is a widely used, water-soluble organic base that effectively neutralizes HCl, forming triethylammonium (B8662869) chloride, which can often be removed by filtration or washing. orgsyn.orgresearchgate.net Potassium carbonate is an inexpensive and effective inorganic base that can be easily filtered off from the reaction mixture upon completion. neliti.comprepchem.comresearchgate.net The choice between these bases can depend on the specific reaction conditions, solvent, and desired purification method.

Exploration of Alternative Synthetic Pathways

While the reaction of 3-isopropylbenzylamine with chloroacetyl chloride is the most direct route, alternative synthetic strategies could theoretically be employed. One such alternative involves the reaction of the amine with a chloroacetic acid ester, such as ethyl chloroacetate, instead of the more reactive acyl chloride. ijpsr.info This reaction is typically slower and may require heating. The primary method, however, remains the reaction with chloroacetyl chloride due to its high reactivity and the typically high yields achieved under mild conditions. researchgate.neterciyes.edu.tr

Reaction Monitoring and Purification Techniques

Monitoring the progress of the synthesis and purifying the final product are critical steps to ensure the desired compound is obtained with high purity.

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). ijpsr.info By spotting the reaction mixture on a TLC plate over time, one can observe the disappearance of the starting materials (3-isopropylbenzylamine) and the appearance of the product spot (this compound).

Once the reaction is complete and the product is isolated and purified (often via recrystallization or column chromatography), its structure is confirmed using various spectroscopic techniques. ijpsr.infoneliti.com

Infrared (IR) Spectroscopy: The IR spectrum of the product would confirm the presence of the amide functional group. Key characteristic peaks would include an N-H stretch (around 3300 cm⁻¹), a strong C=O stretch for the secondary amide (around 1670 cm⁻¹), and a C-Cl stretch (around 700-800 cm⁻¹). ijpsr.infoneliti.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. scielo.br The ¹H NMR spectrum would show distinct signals for the protons of the isopropyl group, the benzyl (B1604629) CH₂ group, the aromatic ring protons, the acetamide (B32628) CH₂Cl group, and the N-H proton. scielo.br Similarly, the ¹³C NMR would show characteristic peaks for all the unique carbon atoms in the molecule. scielo.br

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. ijpsr.info The mass spectrum would show a molecular ion peak [M+] corresponding to the mass of this compound, along with a characteristic [M+2] peak due to the presence of the chlorine-37 isotope. ijpsr.info

Table of Compounds

Chromatographic Purification Methods (e.g., Column Chromatography)

Column chromatography is a widely used purification technique in organic synthesis for separating compounds based on their differential adsorption to a stationary phase. For N-substituted chloroacetamides, silica (B1680970) gel is a common choice for the stationary phase due to its polarity and effectiveness in separating moderately polar compounds.

A general procedure for the column chromatographic purification of this compound involves dissolving the crude product in a minimum amount of a suitable solvent, such as dichloromethane or ethyl acetate (B1210297), and loading it onto a column packed with silica gel. The separation is then achieved by eluting the column with a mobile phase of increasing polarity. A typical mobile phase system for this class of compounds would be a gradient of ethyl acetate in a non-polar solvent like hexane. The fractions are collected and analyzed by a suitable technique, such as Thin Layer Chromatography (TLC), to identify those containing the pure product. The fractions containing the purified compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

While specific conditions for this compound are not extensively detailed in the literature, methods for analogous compounds provide a strong basis for its purification. For instance, the purification of other N-substituted acetamides often employs silica gel chromatography with solvent systems like ethyl acetate/hexane. mdpi.com The scalability of liquid chromatography methods allows for their use in both analytical and preparative separations to isolate impurities. sielc.com

Table 1: Illustrative Parameters for Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | Gradient elution, typically starting with a low polarity mixture (e.g., 5-10% Ethyl Acetate in Hexane) and gradually increasing the polarity (e.g., up to 30-50% Ethyl Acetate in Hexane). |

| Elution Monitoring | Thin Layer Chromatography (TLC) with visualization under UV light (254 nm) or by staining (e.g., potassium permanganate). |

| Sample Loading | The crude product is typically dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent and adsorbed onto a small amount of silica gel before being loaded onto the column. |

Isolation and Recrystallization Procedures

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The impure compound is dissolved in a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent.

For N-substituted chloroacetamides, common recrystallization solvents include ethanol, ethyl acetate, and chloroform. mdpi.comijpsr.infoekb.eg The choice of solvent is crucial and should be determined experimentally to find one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

The general procedure for the recrystallization of this compound would involve dissolving the crude solid in a minimum amount of a suitable hot solvent to form a saturated solution. The hot solution is then filtered, if necessary, to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation. The resulting crystals are collected by filtration, typically under vacuum, and washed with a small amount of the cold recrystallization solvent to remove any adhering impurities. The purified crystals are then dried to remove any residual solvent. For some acetamide derivatives, recrystallization from solvents like a mixture of methyl tert-butyl ether and methanol (B129727) has been reported to yield high-purity products. google.com

Table 2: General Recrystallization Parameters for this compound

| Parameter | Description |

| Suitable Solvents | Ethanol, Ethyl Acetate, Chloroform, or mixtures such as Methyl tert-butyl ether/Methanol. mdpi.comijpsr.infoekb.eggoogle.com |

| Procedure | 1. Dissolve the crude solid in a minimal amount of the hot solvent. 2. Filter the hot solution to remove any insoluble impurities. 3. Allow the filtrate to cool slowly to room temperature. 4. Cool further in an ice bath to induce maximum crystallization. 5. Collect the crystals by vacuum filtration. 6. Wash the crystals with a small amount of the cold solvent. 7. Dry the crystals under vacuum or in a desiccator. |

| Purity Check | The purity of the recrystallized product can be assessed by techniques such as melting point determination and chromatographic analysis (TLC, HPLC). |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro N 3 Isopropylbenzyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in determining the structure of 2-Chloro-N-(3-isopropylbenzyl)acetamide by mapping the chemical environments of its constituent atoms.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the local electronic structure, including inductive effects and magnetic anisotropy from the aromatic ring.

The isopropyl group attached to the benzyl (B1604629) ring gives rise to characteristic signals in the aliphatic region of the spectrum. chemicalbook.com

Methyl Protons (CH₃)₂: The six equivalent protons of the two methyl groups appear as a doublet. This splitting pattern arises from coupling with the single adjacent methine proton.

Methine Proton (CH): The single proton of the methine group appears as a multiplet, specifically a septet, due to coupling with the six neighboring methyl protons. chemicalbook.comdocbrown.info

¹H NMR Data for Isopropyl Group

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂CH- | ~1.25 | Doublet (d) | 6H |

| (CH₃)₂CH - | ~2.90 | Septet (sept) | 1H |

The aromatic protons on the meta-substituted benzene (B151609) ring are expected to show complex splitting patterns between 6.5 and 8.0 ppm. neliti.com Due to the 1,3-substitution pattern, four distinct signals are anticipated in the aromatic region, as the molecule lacks a plane of symmetry through the ring. biosynth.com The signals often appear as multiplets, doublets, or triplets depending on the specific coupling interactions between adjacent aromatic protons.

¹H NMR Data for Aromatic Protons

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | ~7.0 - 7.3 | Multiplet (m) | 4H |

The protons associated with the amide linkage and the chloroacetyl group have distinct chemical shifts.

Amide Proton (NH): The amide proton typically appears as a broad signal due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. rsc.orgresearchgate.net It is expected to be a triplet due to coupling with the two adjacent benzylic methylene (B1212753) protons. Its chemical shift can vary but is generally found downfield. ekb.eg

Benzylic Methylene Protons (N-CH₂-Ar): These two protons are adjacent to both the nitrogen atom and the aromatic ring. They appear as a doublet due to coupling with the single amide proton.

Alpha-Chloro Methylene Protons (Cl-CH₂-C=O): These two protons are adjacent to the electron-withdrawing chlorine atom and carbonyl group, causing them to be deshielded. They appear as a singlet since there are no adjacent protons to couple with.

¹H NMR Data for Amide and Methylene Groups

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cl-CH₂ -CO | ~4.10 | Singlet (s) | 2H |

| NH-CH₂ -Ar | ~4.45 | Doublet (d) | 2H |

| NH -CH₂ | ~6.10 | Triplet (t) | 1H |

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the clear resolution of all carbon signals. guidechem.com

The carbonyl carbon of the amide group is one of the most deshielded carbons in the molecule due to the electronegativity of the oxygen atom and its sp² hybridization. guidechem.com Amide carbonyl carbons typically resonate in a characteristic downfield region of the spectrum. chemicalbook.com The resonance for the carbonyl carbon in this compound is expected to fall within the range of 165-180 ppm. researchgate.netchemicalbook.com

¹³C NMR Data for Carbonyl Carbon

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C =O | ~166 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Isopropyl Carbon Resonance Analysis

In the ¹³C NMR spectrum of this compound, the isopropyl group attached to the aromatic ring gives rise to distinct signals that are crucial for its identification. The chemical environment of the isopropyl carbons—one methine (CH) and two equivalent methyl (CH₃) groups—dictates their resonance frequencies.

The methine carbon, being directly attached to the aromatic ring, is expected to resonate at a specific chemical shift. For cumene (B47948) (isopropylbenzene), a structurally similar compound, the methine carbon appears around 34 ppm. docbrown.info The two methyl carbons of the isopropyl group are chemically equivalent due to free rotation around the C-C bond and therefore produce a single, more intense signal. In cumene, these methyl carbons resonate at approximately 24 ppm. docbrown.info For this compound, similar chemical shifts are anticipated. The electronegativity of nearby substituents can cause slight variations in these values. libretexts.orgpressbooks.pub

Table 1: Predicted ¹³C NMR Chemical Shifts for the Isopropyl Group

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl Methine (CH) | ~34 |

| Isopropyl Methyl (CH₃) | ~24 |

Advanced Two-Dimensional NMR Techniques for Connectivity Elucidation

To confirm the precise connectivity within the this compound molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. ustc.edu.cnpressbooks.pub

HSQC: The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. columbia.edu For the isopropyl group, this would manifest as a cross-peak connecting the ¹H signal of the methine proton with the ¹³C signal of the methine carbon (~34 ppm). Similarly, a cross-peak would link the ¹H signal of the six equivalent methyl protons to the ¹³C signal of the methyl carbons (~24 ppm). This technique provides unambiguous one-bond C-H connectivity. pressbooks.publibretexts.org

HMBC: The HMBC experiment reveals longer-range correlations, typically over two to three bonds (²J_CH and ³J_CH). columbia.edulibretexts.org This is particularly useful for establishing the connection of the isopropyl group to the benzyl fragment. Key expected correlations would include:

A cross-peak between the isopropyl methine proton and the aromatic carbons C2, C4, and C3 (the ipso-carbon) of the benzene ring.

Correlations between the benzylic methylene protons (-CH₂-) and the aromatic carbons, as well as the amide carbonyl carbon.

A correlation between the N-H proton and the benzylic carbons and the amide carbonyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

Characteristic Vibrational Frequencies of the Amide Linkage (C=O, N-H)

The amide group is central to the structure and gives rise to some of the most prominent peaks in the IR spectrum. As a secondary amide, it exhibits characteristic stretching and bending vibrations. spectroscopyonline.com

N-H Stretch: A single, sharp to moderately broad absorption band is expected in the region of 3500–3300 cm⁻¹ due to the N-H stretching vibration. spcmc.ac.inquimicaorganica.org In solid-state or concentrated solutions, this band typically appears around 3300 cm⁻¹ due to intermolecular hydrogen bonding. spcmc.ac.in

C=O Stretch (Amide I Band): A strong, intense absorption arising from the carbonyl (C=O) stretching vibration is a hallmark of amides. For secondary amides, this "Amide I" band typically occurs in the range of 1680–1630 cm⁻¹. spectroscopyonline.comresearchgate.net Its exact position can be influenced by hydrogen bonding and the physical state of the sample. spcmc.ac.in

N-H Bend (Amide II Band): Another characteristic band for secondary amides is the "Amide II" band, which results from a combination of N-H in-plane bending and C-N stretching. spectroscopyonline.comspcmc.ac.in This strong band is typically observed between 1570 and 1515 cm⁻¹. spectroscopyonline.com

Analysis of Aromatic and Aliphatic C-H Stretching Modes

The distinction between aromatic and aliphatic C-H bonds is clearly resolved in the IR spectrum.

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the benzene ring typically appear at frequencies just above 3000 cm⁻¹, usually in the 3100–3000 cm⁻¹ range. orgchemboulder.comlibretexts.org

Aliphatic C-H Stretch: The C-H bonds of the isopropyl and benzyl methylene groups exhibit stretching vibrations at frequencies just below 3000 cm⁻¹, generally in the 3000–2850 cm⁻¹ region. gatech.eduorgchemboulder.com These absorptions confirm the presence of sp³-hybridized carbon atoms.

Identification of C-Cl Stretching Frequencies

The vibration of the carbon-chlorine (C-Cl) single bond is also identifiable in the IR spectrum. The C-Cl stretching absorption for alkyl chlorides is found in the fingerprint region of the spectrum. This band is typically of medium to strong intensity and appears in the range of 850–550 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org

Table 2: Summary of Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3500 - 3300 | Medium |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide (N-H) | Bend (Amide II) | 1570 - 1515 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong-Medium |

| Alkyl Halide (C-Cl) | Stretch | 850 - 550 | Strong-Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides two critical pieces of information for structural elucidation: the molecular weight of the compound and its fragmentation pattern upon ionization, which aids in confirming the structure of its constituent parts.

For this compound (C₁₂H₁₆ClNO), the molecular weight is approximately 225.7 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, the molecular ion will appear as two peaks: the M⁺ peak and an M+2 peak with about one-third the intensity of the M⁺ peak. libretexts.orgjove.com

The fragmentation of the molecular ion under electron ionization (EI) conditions is expected to proceed through several predictable pathways:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group and the nitrogen atom is common. A primary fragmentation would be the cleavage of the C-C bond between the carbonyl carbon and the chloromethyl group, leading to the formation of a benzyl-substituted isocyanate fragment or related ions.

Benzylic Cleavage: The most characteristic fragmentation is often the cleavage of the bond between the benzylic carbon and the nitrogen atom. This results in the formation of a stable 3-isopropylbenzyl cation or a tropylium (B1234903) ion rearrangement product. The corresponding fragment would be a major peak in the spectrum.

Loss of Chlorine: The loss of a chlorine radical (•Cl) from the molecular ion is a common fragmentation pathway for chloroacetamides. jove.com This would result in an ion at [M-35]⁺ and [M-37]⁺.

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving hydrogen transfer followed by fragmentation can also occur, though they are typically less prominent than direct cleavage pathways for N-alkyl chloroacetamides. concordia.ca

Analysis of these fragments, such as the prominent 3-isopropylbenzyl cation and fragments showing the characteristic chlorine isotope pattern, provides strong corroborating evidence for the proposed structure of this compound. miamioh.eduthieme-connect.dedocbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a compound by measuring its mass with very high accuracy. The molecular formula for this compound is C₁₂H₁₆ClNO. HRMS analysis would be used to verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

The expected monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClNO |

| Calculated Monoisotopic Mass | 225.0920 Da |

| Nominal Mass | 225 g/mol |

Note: This table represents theoretical values. Experimental HRMS data would provide a measured value with a precision typically within a few parts per million (ppm).

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electron Spray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as amides, without causing significant fragmentation. In ESI-MS analysis of this compound, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer.

The molecule is expected to ionize efficiently, primarily through protonation or adduction with cations present in the solvent. The resulting mass spectrum would likely show prominent peaks corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For instance, in a study of the related compound 2-chloro-N-(3-fluorophenyl)acetamide, the [M+1] ion was observed. nih.gov The presence of the chlorine atom would be evident from the characteristic isotopic pattern, with two peaks separated by approximately 2 Da in a ratio of roughly 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Table 2: Expected Ions in ESI-MS of this compound

| Ion | Description | Expected m/z (for ³⁵Cl) |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 226.0993 |

| [M+Na]⁺ | Sodium Adduct | 248.0812 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For this compound, GC is used to assess the compound's purity, with a pure sample ideally showing a single chromatographic peak.

Following separation by GC, the compound enters the mass spectrometer, where it is typically fragmented by electron ionization (EI). The resulting mass spectrum serves as a molecular fingerprint. While EI is a high-energy technique that often fragments the molecular ion, the parent peak corresponding to the molecular weight can often be observed. Key fragmentation patterns for this compound would be expected from the cleavage of bonds adjacent to the functional groups, such as the benzylic C-N bond and the C-C bond alpha to the carbonyl group.

X-ray Crystallography

While specific crystallographic data for this compound is not available in the surveyed literature, X-ray crystallography on analogous compounds provides a robust framework for understanding its likely solid-state structure.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound were grown, this analysis would yield accurate bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

For comparison, the crystal structure of the related compound 2-chloro-N-(3-fluorophenyl)acetamide has been determined. nih.gov The analysis revealed a monoclinic crystal system. Similar analyses of other N-aryl acetamides show that the conformation of the C=O bond relative to the N-H bond is a key structural feature. neliti.com For this compound, analysis would confirm the planarity of the amide group and the orientation of the isopropylbenzyl and chloroacetyl moieties relative to each other.

Table 3: Representative Crystallographic Data for an Analogous Compound: 2-chloro-N-(3-fluorophenyl)acetamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇ClFNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0441 (2) |

| b (Å) | 18.2374 (7) |

| c (Å) | 8.8653 (3) |

| β (°) | 99.843 (1) |

| Volume (ų) | 803.53 (5) |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The molecular structure of this compound contains several functional groups capable of forming non-covalent intermolecular interactions, which dictate its crystal packing.

Hydrogen Bonding: The secondary amide group features an N-H donor and a C=O acceptor, making it highly prone to forming strong N-H···O hydrogen bonds. This is a dominant interaction in the crystal structures of related acetamides, often linking molecules into chains or dimers. nih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites like the carbonyl oxygen of a neighboring molecule (C-Cl···O).

Analysis of Crystal Packing and Supramolecular Assembly

The interplay of the intermolecular forces described above governs the assembly of molecules into a stable, three-dimensional crystal lattice. Based on studies of similar N-substituted acetamides, it is highly probable that N-H···O hydrogen bonds would be the primary interaction driving the formation of a supramolecular assembly. nih.govneliti.com These hydrogen bonds typically link molecules head-to-tail, forming infinite one-dimensional chains. These chains would then pack together in three dimensions, stabilized by weaker interactions such as van der Waals forces, C-H···π interactions, and potential halogen bonds, creating the final crystal structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial for validating the empirical formula of a newly synthesized molecule, such as this compound. The technique provides the percentage composition of elements like carbon (C), hydrogen (H), nitrogen (N), and heteroatoms, which is then compared against the theoretical values calculated from the proposed molecular formula.

For this compound, the proposed molecular formula is C₁₂H₁₆ClNO. Based on this formula, the theoretical elemental composition can be calculated. This validation step is a standard procedure in the characterization of novel compounds. For instance, studies on various N-substituted chloroacetamides, including related organochalcogenide compounds and 2-chloro-N-(2-methoxyphenyl)acetamide, have utilized elemental analysis to confirm their molecular structures. ekb.egresearchgate.net

The comparison between the experimentally determined elemental percentages and the calculated values serves as a critical checkpoint for the purity and structural integrity of the synthesized compound. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and the assigned chemical structure.

Calculated Elemental Composition of this compound

The theoretical elemental percentages for the molecular formula C₁₂H₁₆ClNO are presented in the data table below. These values serve as the benchmark for experimental validation.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 63.29 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 7.08 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.57 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.15 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.03 |

| Total Molecular Weight | 227.719 amu |

No Publicly Available Computational Studies Found for this compound

While extensive research exists on the computational analysis of related N-substituted benzylacetamide derivatives, information focusing solely on this compound is not available. Methodologies such as Density Functional Theory (DFT), prediction of vibrational spectra, and Frontier Molecular Orbital (FMO) analysis have been widely applied to similar molecules to understand their structure and reactivity. For instance, studies on compounds like N-(2-methoxy-benzyl)-acetamide and N-benzyl-N-(furan-2-ylmethyl)acetamide have utilized these techniques to explore their conformational spaces and electronic properties.

However, the strict requirement to focus exclusively on this compound and to populate the article with specific data tables and detailed research findings for this exact compound cannot be met due to the absence of relevant scientific literature in the performed searches. The searches did not yield any publications presenting data from geometry optimization, basis set performance, predicted vibrational frequencies (FT-IR, FT-Raman), or HOMO-LUMO energy gap calculations specifically for this compound.

Therefore, the generation of an article with the requested detailed scientific content and data tables as per the provided outline is not possible at this time.

Computational Chemistry and Theoretical Studies of 2 Chloro N 3 Isopropylbenzyl Acetamide

Quantum Chemical Calculations

Electronic Structure Characterization

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for analyzing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, using a color-coded scheme to visualize charge distribution. uni-muenchen.dewolfram.com

The MEP is calculated as the force exerted on a positive test charge (like a proton) by the molecule's electron and nuclei cloud. uni-muenchen.de Different colors on the MEP map represent varying levels of electrostatic potential. amazonaws.com Typically, red indicates regions of most negative potential, which are rich in electrons and favorable for electrophilic attack. amazonaws.comnih.gov Conversely, blue represents the most positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. amazonaws.comnih.gov Green and yellow areas represent intermediate or neutral potential. amazonaws.comnih.gov

For 2-Chloro-N-(3-isopropylbenzyl)acetamide, the MEP map would reveal specific reactive sites. The most negative potential (red) is expected to be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack and hydrogen bonding interactions. researchgate.net The regions around the nitrogen and chlorine atoms would also exhibit negative potential. In contrast, the hydrogen atom of the amide group (N-H) and the hydrogens of the benzyl (B1604629) and isopropyl groups would show positive potential (blue), identifying them as sites for nucleophilic attack. researchgate.net This visual representation of charge distribution is fundamental for understanding how the molecule will interact with other chemical species. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

In the context of this compound, NBO analysis would elucidate several key intramolecular interactions:

Amide Resonance: A significant interaction would be the delocalization of the lone pair electrons from the nitrogen atom (n(N)) to the antibonding π* orbital of the carbonyl group (C=O). This n(N) → π*(C=O) interaction is characteristic of the amide bond and leads to a high stabilization energy, indicating substantial charge delocalization and contributing to the planarity and stability of the amide group. materialsciencejournal.org

Hyperconjugative Interactions: Interactions involving the aromatic ring and the substituents would also be prominent. For instance, delocalization can occur from the π orbitals of the benzene (B151609) ring to the antibonding σ* orbitals of the adjacent C-N and C-C bonds. Similarly, interactions from the chlorine atom's lone pairs (n(Cl)) to the antibonding π* orbitals of the aromatic ring (n(Cl) → π*(C-C)) can cause stabilization. materialsciencejournal.org

Intramolecular Hydrogen Bonding: NBO analysis can also reveal weaker interactions, such as potential intramolecular hydrogen bonds. For example, an interaction between the amide hydrogen and the chlorine atom (N-H···Cl) could be identified and its strength evaluated. nih.gov

These interactions, quantified by their stabilization energies, collectively determine the electronic structure and stability of the molecule.

Table 1: Representative NBO Interaction Data for a Substituted Acetamide (B32628) Structure Note: This table is illustrative, based on typical values for similar molecules. Actual values for this compound would require specific DFT calculations.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | π(C=O) | ~50-60 | Amide Resonance |

| n(O) | σ(N-C) | ~5-10 | Hyperconjugation |

| π(C=C)ring | σ(C-N) | ~2-5 | Hyperconjugation |

| n(Cl) | σ(C-C)ring | ~1-3 | Hyperconjugation |

Density of States (DOS) Analysis

Density of States (DOS) analysis is a graphical representation that quantifies the distribution of energy levels available for electrons to occupy within a molecule. aps.org It provides a visual map of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap. The DOS plot shows the number of states per unit energy interval.

For this compound, a DOS analysis would reveal:

The composition of the frontier molecular orbitals. The PDOS would show which atoms and orbitals contribute most significantly to the HOMO and LUMO. For instance, the HOMO is likely to have significant contributions from the π-system of the isopropylbenzyl group and the lone pairs of the nitrogen and oxygen atoms. The LUMO is expected to be localized primarily on the acetamide moiety, particularly the π* orbital of the carbonyl group.

The HOMO-LUMO energy gap, which is a key indicator of the molecule's kinetic stability and chemical reactivity. amazonaws.com A smaller gap suggests the molecule is more easily excitable and more reactive.

Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Global and local reactivity descriptors derived from Density Functional Theory (DFT) provide quantitative measures of a molecule's chemical reactivity and selectivity. These descriptors are calculated based on the energies of the frontier molecular orbitals (HOMO and LUMO).

Fukui Functions (f(r)) : This local reactivity descriptor identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The function predicts where the electron density will change most when the total number of electrons is altered. researchgate.net

The site for nucleophilic attack is predicted by the Fukui function f+(r), which relates to the electron density of the LUMO. researchgate.net

The site for electrophilic attack is predicted by f-(r), which can be approximated by the density of the HOMO. researchgate.net

For this compound, the carbonyl carbon would likely have a high f+(r) value, making it susceptible to nucleophilic attack. The oxygen, nitrogen, and aromatic carbon atoms would likely have high f-(r) values, indicating their susceptibility to electrophilic attack.

Electrophilicity Index (ω) : This global descriptor measures the ability of a molecule to accept electrons, quantifying its electrophilic nature. A higher electrophilicity index indicates a more powerful electrophile. amazonaws.com It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn derived from the HOMO and LUMO energies.

Table 2: Global Reactivity Descriptors Note: This table provides the formulas used to calculate these descriptors.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the energy stabilization when acquiring electrons. |

Non-Covalent Interactions (NCI) Analysis (e.g., Reduced Density Gradient (RDG) Plot)

Non-Covalent Interactions (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. chemtools.orgwikipedia.org This technique is based on the relationship between the electron density (ρ) and its derivative, the reduced density gradient (RDG). chemtools.orgnih.gov

The analysis generates 3D isosurfaces that reveal the spatial location of non-covalent interactions. wikipedia.org These surfaces are colored according to the nature and strength of the interaction, which is determined by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. wikipedia.orgresearchgate.net

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions, like van der Waals forces. nih.gov

Red surfaces signify repulsive interactions, such as steric clashes between atoms in close proximity. nih.gov

For this compound, an NCI plot would provide a detailed map of its intramolecular interactions. It would likely show a blue or blue-green surface between the amide hydrogen and the carbonyl oxygen (or chlorine atom), confirming the presence of an intramolecular hydrogen bond. Green surfaces would appear between the atoms of the aromatic ring, indicating π-π stacking interactions if the molecule were to dimerize, and between the alkyl groups and other parts of the molecule, representing van der Waals forces. Red areas might appear where steric hindrance occurs, for instance, due to the bulkiness of the isopropyl group.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent. nih.gov

For a flexible molecule like this compound, with several rotatable bonds, MD simulations are invaluable for:

Exploring Conformational Landscapes: The molecule can adopt numerous conformations due to rotation around its single bonds. MD simulations can map the potential energy surface and identify the most stable, low-energy conformations and the energy barriers between them. This provides a comprehensive understanding of the molecule's flexibility and preferred shapes.

Molecular Modeling and Docking Studies (focused on chemical interactions with model systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govorientjchem.org This method is widely used in drug design to understand the interactions that stabilize a ligand-receptor complex and to estimate the binding affinity. nih.gov

In a docking study involving this compound as the ligand, the process would involve:

Preparation: Obtaining or modeling the 3D structures of both the ligand and a selected model receptor. orientjchem.org

Docking Simulation: An algorithm systematically samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function estimates the binding free energy (ΔGbind) for each pose, and the top-ranked poses are analyzed to identify key chemical interactions. nih.gov

These interactions could include:

Hydrogen Bonds: Between the amide N-H or carbonyl oxygen of the ligand and polar residues in the receptor.

Hydrophobic Interactions: Between the isopropylbenzyl group of the ligand and nonpolar residues in the receptor's binding pocket.

Halogen Bonds: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the receptor.

Such studies, even with model systems, can provide crucial insights into the types of interactions this compound is capable of forming, guiding further experimental research into its potential biological activities. orientjchem.orgnih.gov

Ligand-Receptor Interaction Prediction (for chemical reactivity)

Computational modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the interactions between a ligand, such as this compound, and a biological receptor at the atomic level. nih.govnih.gov These theoretical studies are crucial for understanding the compound's potential chemical reactivity within a specific binding site, which can inform its mechanism of action and guide further drug development. nih.gov The primary goal of these simulations is to determine the preferred binding orientation and affinity of the ligand to a target protein, providing insights into the stability of the ligand-receptor complex. nih.gov

Detailed research findings from molecular docking studies on analogous N-aryl acetamide compounds reveal key interaction patterns that are likely relevant to this compound. nih.govorientjchem.org These studies typically involve docking the ligand into the active site of a target enzyme, such as cyclooxygenase or neurodegenerative enzymes, to predict its inhibitory potential. nih.govorientjchem.org The binding affinity is often quantified by the binding free energy (ΔGbind), with more negative values indicating a more stable and favorable interaction. nih.gov

The predictive power of a molecular docking protocol is often validated by redocking a known crystallographic ligand into its corresponding protein structure and calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimental pose. nih.gov An RMSD value below 2.0 Å is generally considered a good indicator of the protocol's accuracy. nih.gov

For this compound, a hypothetical molecular docking study against a model receptor would likely reveal several key interactions driving its binding and reactivity. The chloroacetamide moiety is known for its electrophilic nature, making the chlorine atom susceptible to nucleophilic substitution. researchgate.net This reactivity is a critical aspect of its potential to form covalent bonds with nucleophilic residues, such as cysteine, within a protein's active site. nih.gov

The N-H group of the acetamide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions that anchor the ligand in the binding pocket. The isopropylbenzyl group contributes to the binding through hydrophobic interactions with nonpolar residues in the active site. The specific orientation of the benzyl ring and the isopropyl substituent would be determined by the topology of the binding site, maximizing van der Waals contacts.

A representative data table from a hypothetical molecular docking simulation of this compound and its analogs against a model receptor is presented below. This table illustrates the type of data generated in such studies, including the docking score (a measure of binding affinity) and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results of this compound and Analogs

| Compound | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| This compound | Model Kinase 1 | -8.5 | Cys-285, Leu-167, Val-175, Gly-286 | Covalent (C-Cl with Cys), Hydrophobic, Hydrogen Bond (N-H with Gly) |

| 2-Fluoro-N-(3-isopropylbenzyl)acetamide | Model Kinase 1 | -7.9 | Cys-285, Leu-167, Val-175, Gly-286 | Covalent (C-F with Cys), Hydrophobic, Hydrogen Bond |

| N-(3-isopropylbenzyl)acetamide | Model Kinase 1 | -6.2 | Leu-167, Val-175, Gly-286 | Hydrophobic, Hydrogen Bond |

| This compound | Model Protease 1 | -7.8 | Ser-195, His-57, Trp-215 | Hydrogen Bond (C=O with Ser), Hydrophobic, Pi-Stacking (benzyl with Trp) |

This table is for illustrative purposes and the data is hypothetical.

The data in the table suggests that the chloro-substituted compound exhibits a stronger binding affinity compared to its fluoro- and unsubstituted analogs, which can be attributed to the potential for covalent bond formation. The chemical reactivity of the chloroacetamide group is a key determinant of its interaction with certain receptors. researchgate.net Quantum mechanics calculations can further refine these predictions by providing a more precise description of the electronic interactions involved in bond formation and cleavage. nih.gov

Chemical Reactivity and Transformation Studies of 2 Chloro N 3 Isopropylbenzyl Acetamide

Nucleophilic Substitution Reactions at the Chloroacetyl Moiety

The primary mode of reaction for the chloroacetyl moiety in 2-Chloro-N-(3-isopropylbenzyl)acetamide is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This transformation is a cornerstone of the chemistry of α-haloamides and proceeds readily with a variety of nucleophilic agents. The general reactivity of N-aryl 2-chloroacetamides is attributed to the facile replacement of the chlorine atom by nucleophiles. researchgate.net This class of reaction is typically a bimolecular nucleophilic substitution (SN2) process. libretexts.org

Oxygen-containing nucleophiles, such as alcohols and phenoxides, are expected to react with this compound to form the corresponding ether derivatives. In these reactions, the oxygen atom acts as the nucleophile, attacking the carbon bearing the chlorine atom and displacing it.

For instance, the reaction with a phenoxide would yield an aryloxyacetamide derivative. The reaction conditions for such transformations typically involve a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity, and a suitable solvent.

Table 1: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles This table presents expected reactions based on the general reactivity of chloroacetamides.

| Nucleophile | Expected Product | General Conditions |

|---|---|---|

| Sodium Methoxide (NaOCH₃) | 2-Methoxy-N-(3-isopropylbenzyl)acetamide | Methanol (B129727), Room Temperature |

| Sodium Phenoxide (C₆H₅ONa) | 2-Phenoxy-N-(3-isopropylbenzyl)acetamide | DMF or Acetonitrile (B52724), Elevated Temperature |

Nitrogen nucleophiles, including primary and secondary amines, readily participate in substitution reactions with chloroacetamides. ijpsr.info These reactions are fundamental in synthetic organic chemistry for the formation of C-N bonds. The reaction of this compound with an amine would lead to the formation of a diamine derivative.

The reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the chloroacetyl group. A base is often added to neutralize the hydrochloric acid generated during the reaction.

Table 2: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles This table presents expected reactions based on the general reactivity of chloroacetamides.

| Nucleophile | Expected Product | General Conditions |

|---|---|---|

| Ammonia (NH₃) | 2-Amino-N-(3-isopropylbenzyl)acetamide | Ethanolic Ammonia, Sealed Tube |

| Diethylamine ((C₂H₅)₂NH) | 2-(Diethylamino)-N-(3-isopropylbenzyl)acetamide | Aprotic Solvent (e.g., THF), Base (e.g., K₂CO₃) |

Sulfur-based nucleophiles, such as thiols and thiophenoxides, are particularly effective in reacting with α-chloroacetamides due to the high nucleophilicity of sulfur. researchgate.net These reactions result in the formation of thioether linkages. The reaction of this compound with a thiol would yield a sulfide (B99878) derivative.

These reactions are often carried out in the presence of a base to generate the more potent thiolate anion.

Table 3: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles This table presents expected reactions based on the general reactivity of chloroacetamides.

| Nucleophile | Expected Product | General Conditions |

|---|---|---|

| Sodium Hydrosulfide (NaSH) | 2-Mercapto-N-(3-isopropylbenzyl)acetamide | Ethanol, Room Temperature |

| Sodium Thiophenoxide (C₆H₅SNa) | 2-(Phenylthio)-N-(3-isopropylbenzyl)acetamide | DMF or Methanol, Room Temperature |

Hydrolysis Pathways and Mechanisms

Hydrolysis represents a significant degradation pathway for chloroacetamide herbicides. This process can be catalyzed by either acid or base and involves the cleavage of bonds within the molecule.

Under acidic conditions, chloroacetamides can undergo hydrolysis, leading to the cleavage of both the amide and ether groups (if present). For this compound, acid-catalyzed hydrolysis would likely involve the protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the cleavage of the amide bond to produce 2-chloroacetic acid and 3-isopropylbenzylamine (B155727). The rate of hydrolysis is dependent on the acid concentration and temperature.

Table 4: Expected Products of Acid-Catalyzed Hydrolysis This table presents expected products based on general hydrolysis pathways of chloroacetamides.

| Reactant | Conditions | Major Products |

|---|

Base-catalyzed hydrolysis of chloroacetamides typically proceeds via an intermolecular SN2 reaction, where a hydroxide (B78521) ion attacks the carbon bearing the chlorine, displacing it to form a hydroxy-substituted derivative. In some instances, cleavage of the amide bond can also occur under basic conditions. For this compound, the primary pathway under basic conditions is expected to be the formation of 2-hydroxy-N-(3-isopropylbenzyl)acetamide. The rate of this reaction is dependent on the concentration of the base.

Table 5: Expected Products of Base-Catalyzed Hydrolysis This table presents expected products based on general hydrolysis pathways of chloroacetamides.

| Reactant | Conditions | Major Products |

|---|

Hydrolysis under Neutral Aqueous Conditionsnih.gov

The hydrolysis of the amide bond in this compound under neutral aqueous conditions is a fundamental transformation, though generally slow. Amide bonds are notably stable, and their non-enzymatic hydrolysis at neutral pH typically requires significant energy input, such as elevated temperatures, to proceed at a practical rate. arkat-usa.org The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide group. This process is generally less efficient than acid- or base-catalyzed hydrolysis because water is a weaker nucleophile than hydroxide and the carbonyl group is not activated by protonation as it would be in acidic conditions. nih.gov

Identification and Characterization of Hydrolysis Productsnih.gov

The hydrolysis of this compound results in the formation of 2-chloroacetic acid and 3-isopropylbenzylamine. These products can be identified and characterized using standard analytical techniques.

Expected Hydrolysis Products:

| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Key Spectroscopic Features |

| 2-Chloroacetic acid | C₂H₃ClO₂ | 94.50 | IR: Broad O-H stretch (~3000 cm⁻¹), sharp C=O stretch (~1720 cm⁻¹). ¹H NMR: Singlet for α-protons (~4.1 ppm). |

| 3-Isopropylbenzylamine | C₁₀H₁₅N | 149.24 | IR: N-H stretches (~3300-3400 cm⁻¹). ¹H NMR: Characteristic signals for isopropyl and benzyl (B1604629) protons. |

Characterization would typically involve separating the product mixture using techniques like liquid-liquid extraction, followed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR spectroscopy) and mass spectrometry to confirm the molecular weights and structures of the isolated compounds.

Intramolecular Cyclization Reactionsresearchgate.net

The 2-chloro-N-(aryl)acetamide framework is a valuable synthon for constructing a variety of heterocyclic systems. uomustansiriyah.edu.iqresearchgate.net The reactive C-Cl bond allows for intramolecular cyclization reactions, particularly when a suitable nucleophile is present on the N-benzyl substituent or introduced through a preceding reaction. While direct intramolecular cyclization of this compound itself is not straightforward without modification, it serves as an excellent starting material for multi-step cyclization strategies. nih.govekb.eg

Formation of Novel Heterocyclic Systems (e.g., Imidazole, Pyrrole (B145914), Thiazolidine-4-one, Thiophene)researchgate.net

The synthesis of diverse heterocyclic rings from this compound can be achieved by reacting it with appropriate bifunctional reagents. The chloroacetamide moiety provides an electrophilic center, which readily reacts with nucleophiles to initiate cyclization. This approach is analogous to established methods for preparing heterocycles from α-haloacetamides. uomustansiriyah.edu.iqresearchgate.net

Plausible Routes to Heterocyclic Systems:

| Target Heterocycle | Required Co-Reagent(s) | General Reaction Type |

| Imidazole derivative | Amidines or reaction with a primary amine followed by oxidation | Nucleophilic substitution followed by cyclization/condensation |

| Pyrrole derivative | β-dicarbonyl compounds (e.g., acetylacetone) in the presence of a base | Hantzsch-type pyrrole synthesis |

| Thiazolidine-4-one derivative | Thiourea (B124793) or thioamides | Nucleophilic attack by sulfur, followed by intramolecular cyclization |

| Thiophene derivative | Lawesson's reagent to form a thioamide, followed by reaction with an α-haloketone | Gewald-type reaction precursor |

For instance, the reaction of this compound with a reagent like thiourea would likely proceed via initial nucleophilic attack of the sulfur atom on the α-carbon, displacing the chloride. Subsequent intramolecular cyclization via attack of the amide nitrogen onto the newly formed isothiouronium intermediate would yield a 2-imino-thiazolidin-4-one derivative. researchgate.net

Further Derivatization and Functional Group Interconversions

The molecular structure of this compound offers two primary sites for further chemical modification: the amide group and the isopropylbenzyl moiety.

Transformations of the Amide Group

The amide functional group can undergo several important transformations to yield other functional groups. These reactions expand the synthetic utility of the parent molecule.

Potential Amide Group Transformations:

| Reaction Type | Reagents | Product Functional Group |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Secondary Amine |

| Conversion to Thioamide | Lawesson's reagent, P₄S₁₀ | Thioamide |

| Dehydration (von Braun reaction) | PCl₅ or SOCl₂ | Nitrile (requires N-unsubstituted amide) |

| Hydrolysis | Acid or base catalysis (e.g., NaOH, H₂SO₄) nih.gov | Carboxylic Acid + Amine |

Reduction of the amide with a powerful hydride reagent like lithium aluminum hydride would convert the carbonyl group into a methylene (B1212753) group, affording the corresponding secondary amine, N-(2-chloroethyl)(3-isopropylbenzyl)amine.

Modifications of the Isopropylbenzyl Moiety

The isopropylbenzyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of new functional groups onto the aromatic core. The positions of substitution (ortho, meta, para) are directed by the existing alkyl and N-acylaminoalkyl substituents. Both groups are generally ortho-, para-directing activators.

Potential Isopropylbenzyl Moiety Modifications:

| Reaction Type | Typical Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group onto the aromatic ring. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen (Br, Cl) atom onto the aromatic ring. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl (-COR) group onto the aromatic ring. |

| Oxidation | KMnO₄, heat | Oxidation of the isopropyl group to a carboxylic acid group (benzoic acid derivative). |

For example, nitration of the aromatic ring would likely lead to the introduction of a nitro group at positions ortho or para to the isopropyl group, guided by steric and electronic effects.

Advanced Analytical Methodologies for 2 Chloro N 3 Isopropylbenzyl Acetamide

Development of Specific Quantitative Analysis Methods

The development of a specific quantitative analysis method for 2-Chloro-N-(3-isopropylbenzyl)acetamide would necessitate a multi-faceted approach, focusing on achieving high sensitivity, selectivity, and reproducibility.

Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) represent the gold standard for the quantitative analysis of organic compounds like this compound.

GC/MS Analysis : For a compound with the volatility and thermal stability of this compound, GC/MS would be a highly suitable technique. The optimization would involve the selection of an appropriate capillary column, such as a low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), to achieve good separation from matrix interferences. The temperature program of the GC oven would be carefully ramped to ensure efficient separation and good peak shape. For detection, the mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the target analyte.

LC/MS Analysis : LC/MS offers a powerful alternative, particularly for samples that may not be suitable for direct GC analysis. A reversed-phase C18 column is commonly used for the separation of moderately non-polar compounds. The mobile phase would typically consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, with potential additives to improve ionization efficiency. Electrospray ionization (ESI) in positive ion mode would likely be effective for this compound, given the presence of the nitrogen atom which can be readily protonated. Tandem mass spectrometry (MS/MS) would be employed for quantification, providing a high degree of certainty by monitoring a specific precursor-to-product ion transition.

A hypothetical comparison of optimized parameters for these techniques is presented below.

| Parameter | GC/MS | LC/MS |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | 100 mm x 2.1 mm ID, 1.8 µm particle size (e.g., C18) |

| Inlet Temperature | 250 °C | N/A |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | Column Temperature: 40 °C |

| Mobile Phase | Helium (carrier gas) | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |

| MS Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

This table is a hypothetical representation of typical starting parameters for method development and would require empirical optimization.

The goal of extraction is to efficiently transfer this compound from the sample matrix (e.g., water, soil, or a product formulation) into a clean solvent suitable for analysis. The choice of method depends heavily on the nature of the sample.

For solid samples like soil, a common technique would be pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) using a solvent such as acetonitrile or a mixture of acetone (B3395972) and hexane. For aqueous samples, liquid-liquid extraction (LLE) with a water-immiscible solvent like dichloromethane (B109758) or ethyl acetate (B1210297) would be a traditional approach.

Following initial extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the analysis. Solid Phase Extraction (SPE) is a widely used and effective technique for this purpose. For a compound of intermediate polarity like this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) could be employed for aqueous extracts. The sample would be loaded onto the SPE cartridge, interfering polar compounds washed away, and the target analyte eluted with a stronger organic solvent.

Example SPE Protocol Outline:

Conditioning: Pass methanol (B129727), followed by water through the C18 cartridge.

Loading: Pass the aqueous sample extract through the cartridge.

Washing: Wash with a weak water/methanol mixture to remove polar interferences.

Elution: Elute this compound with acetonitrile or ethyl acetate.

Reconstitution: Evaporate the eluate and reconstitute in a solvent compatible with the analytical instrument.

Validation of Analytical Methods (Accuracy, Precision, Linearity, Detection Limits)

Once a quantitative method is developed, it must be validated to ensure its reliability. Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. The key validation parameters, as typically defined by regulatory guidelines, would be assessed as follows:

Accuracy : This is determined by spike-recovery experiments, where a known amount of this compound is added to a blank matrix and analyzed. The percentage of the spiked amount that is measured (the recovery) indicates the accuracy of the method. Typically, a minimum of nine determinations across three concentration levels (e.g., low, medium, and high) are performed.

Precision : This evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of the results. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Linearity : A calibration curve is generated by analyzing a series of standards at different concentrations. Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The relationship is typically evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be close to 1.

Detection Limits :

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, by the method.

Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio of the analytical instrument's response.

Hypothetical Method Validation Performance Criteria

| Parameter | Acceptance Criterion |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD) | < 15% |

| Linearity (r²) | > 0.99 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

These criteria are typical targets in analytical method validation and may vary based on the specific application and regulatory requirements.

Application of Advanced Spectroscopic Techniques for Environmental Monitoring